molecular formula C11H16N2O B1331893 N-(4-amino-2-methylphenyl)butanamide CAS No. 769928-20-3

N-(4-amino-2-methylphenyl)butanamide

Cat. No.: B1331893
CAS No.: 769928-20-3
M. Wt: 192.26 g/mol
InChI Key: NIJBYCUGXOSOOM-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)butanamide: is an organic compound with the molecular formula C11H16N2O . It is a derivative of butanamide, featuring an amino group and a methyl group attached to a phenyl ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: One common method involves the amination of 4-methylphenylbutanamide. This reaction typically uses ammonia or an amine source under controlled temperature and pressure conditions.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 4-nitro-2-methylphenylbutanamide. This process uses hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of N-(4-amino-2-methylphenyl)butanamide often involves large-scale catalytic hydrogenation due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-amino-2-methylphenyl)butanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential biological activity.
  • Used in the synthesis of biologically active molecules.

Medicine:

  • Explored for its potential therapeutic properties.
  • Used in the development of pharmaceutical intermediates.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

    N-(4-amino-2-methylphenyl)butanamide hydrochloride: A hydrochloride salt form of the compound.

    N-(2-amino-4-methylphenyl)butanamide: A structural isomer with the amino and methyl groups in different positions.

Uniqueness:

  • The specific positioning of the amino and methyl groups in this compound gives it unique chemical and biological properties.
  • Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJBYCUGXOSOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359362
Record name N-(4-amino-2-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769928-20-3
Record name N-(4-amino-2-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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